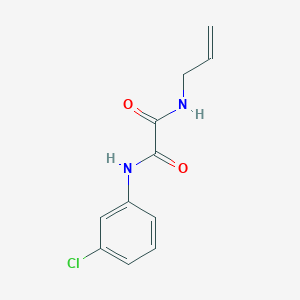![molecular formula C13H14N6O B3848770 N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3848770.png)
N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, commonly known as DMPO, is a potent nitric oxide (NO) scavenger that has been extensively used in scientific research. DMPO has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating the role of NO in various biological processes. In
Mécanisme D'action
DMPO works by reacting with N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine to form a stable nitroxide radical, which can be detected using electron paramagnetic resonance (EPR) spectroscopy. This reaction prevents N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine from reacting with other molecules and causing tissue damage. DMPO can also scavenge other reactive oxygen species (ROS), such as superoxide and peroxynitrite, further reducing oxidative stress.
Biochemical and Physiological Effects:
DMPO has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DMPO can protect cells from oxidative stress and apoptosis induced by various stimuli, such as hydrogen peroxide, ultraviolet radiation, and inflammatory cytokines. In vivo studies have shown that DMPO can protect against ischemia-reperfusion injury, neurodegenerative diseases, and sepsis-induced organ dysfunction. DMPO has also been shown to modulate the production of pro-inflammatory cytokines and chemokines, suggesting a potential role in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMPO has several advantages for lab experiments. It is a stable and highly specific N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine scavenger, allowing for precise control of N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine levels in vitro and in vivo. DMPO can also be easily detected using EPR spectroscopy, making it a valuable tool for investigating N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine signaling pathways. However, DMPO has several limitations. It can only scavenge N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine and ROS that are present in the immediate vicinity, limiting its effectiveness in complex biological systems. DMPO can also react with other molecules, such as thiols and metal ions, potentially interfering with other biological processes.
Orientations Futures
For DMPO research include the development of novel derivatives and investigation in complex biological systems.
Applications De Recherche Scientifique
DMPO has been extensively used in scientific research as a N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine scavenger. N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a signaling molecule that plays a crucial role in various biological processes, including vasodilation, neurotransmission, and immune response. However, excessive N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine production can lead to oxidative stress and tissue damage. DMPO can scavenge N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine and prevent its harmful effects, making it a valuable tool for investigating the role of N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in various biological processes.
Propriétés
IUPAC Name |
5-N-(3,4-dimethylphenyl)-6-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-7-4-5-9(6-8(7)2)15-11-10(14-3)16-12-13(17-11)19-20-18-12/h4-6H,1-3H3,(H,14,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOMRBHYDMOYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=NON=C3N=C2NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-N-(3,4-dimethylphenyl)-6-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848693.png)
![1,7,8,9,10,10-hexachloro-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3848718.png)





![N-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3848751.png)
![6-{2-[5-(4-chloro-3-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848761.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848765.png)
![6-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848775.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-fluorophenyl)piperidine](/img/structure/B3848776.png)
